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Compound of Interest

Compound Name: 3-Ethoxyphenol

Cat. No.: B1664596 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characterization of 3-
Ethoxyphenol, a key intermediate in pharmaceutical synthesis and a valuable building block in

organic chemistry. This document details the nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data for 3-Ethoxyphenol, offering a comprehensive resource for

its identification and quality control.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR,

IR, and mass spectra of 3-Ethoxyphenol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environment in the

molecule. The spectrum of 3-Ethoxyphenol exhibits distinct signals corresponding to the

aromatic protons, the ethoxy group protons, and the phenolic hydroxyl proton.
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.15 t 1H 8.1 H-5

6.51 - 6.42 m 3H - H-2, H-4, H-6

5.35 s 1H - -OH

4.00 q 2H 7.0 -OCH₂-

1.39 t 3H 7.0 -CH₃

Note: The assignments are based on typical chemical shifts and coupling patterns for

substituted phenols and ethoxy groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy reveals the carbon framework of the molecule. The spectrum of 3-
Ethoxyphenol shows eight distinct signals, corresponding to the eight carbon atoms in the

structure.

Chemical Shift (δ) ppm Assignment

160.2 C-3

156.1 C-1

130.1 C-5

107.8 C-6

106.8 C-4

102.0 C-2

63.3 -OCH₂-

14.8 -CH₃
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Note: Assignments are based on established substituent effects on aromatic carbon chemical

shifts.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-Ethoxyphenol displays characteristic absorption bands for the hydroxyl, ether,

and aromatic functionalities.

Frequency (cm⁻¹) Intensity Vibration Functional Group

3360 Strong, Broad O-H Stretch Phenolic -OH

3050 Medium C-H Stretch Aromatic C-H

2980, 2930 Medium C-H Stretch Aliphatic C-H

1600, 1500 Strong C=C Stretch Aromatic Ring

1250 Strong C-O Stretch Aryl Ether

1050 Strong C-O Stretch Alkyl Ether

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of 3-Ethoxyphenol shows a clear

molecular ion peak and characteristic fragment ions.

m/z Relative Intensity (%) Assignment

138 100 [M]⁺ (Molecular Ion)

110 85 [M - C₂H₄]⁺

82 40 [M - C₂H₄ - CO]⁺

65 35 [C₅H₅]⁺

39 30 [C₃H₃]⁺
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Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 3-Ethoxyphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation: A solution of 3-Ethoxyphenol (approximately 10-20 mg) is

prepared by dissolving the sample in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-

d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an

internal standard (δ = 0.00 ppm).

2.1.2. ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz (or higher)

NMR spectrometer. Typical acquisition parameters include a spectral width of 16 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of

scans (typically 16-64) are averaged to obtain a good signal-to-noise ratio.

2.1.3. ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer,

typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the

spectrum to single lines for each carbon. A wider spectral width (e.g., 240 ppm) is used. Due to

the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g.,

1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Infrared (IR) Spectroscopy
2.2.1. Sample Preparation: For a liquid sample like 3-Ethoxyphenol, a thin film is prepared by

placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride

(NaCl) salt plates. The plates are gently pressed together to form a uniform film.

2.2.2. Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the clean salt plates is first collected. The sample is

then placed in the spectrometer's sample compartment, and the spectrum is recorded, typically

in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or

absorbance.

Mass Spectrometry (MS)
2.3.1. Sample Introduction: A dilute solution of 3-Ethoxyphenol in a volatile organic solvent

(e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass
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spectrometer via a direct insertion probe or through a gas chromatograph (GC) for GC-MS

analysis.

2.3.2. Ionization and Analysis: Electron Ionization (EI) is typically used. The sample molecules

are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and

fragmentation. The resulting ions are then accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The

detector records the abundance of each ion, generating the mass spectrum.

Visualization of the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

an organic compound like 3-Ethoxyphenol.
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Click to download full resolution via product page

Caption: General workflow for the spectroscopic characterization of 3-Ethoxyphenol.

To cite this document: BenchChem. [Spectroscopic Characterization of 3-Ethoxyphenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664596#spectroscopic-characterization-of-3-
ethoxyphenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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